Ethyl thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings.
Mechanism of Action
Target of Action
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that has been studied for its potential biological activity
Mode of Action
It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Thieno[2,3-b]pyridine derivatives have been associated with a variety of biological effects, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . .
Result of Action
Given the diverse biological activities associated with thieno[2,3-b]pyridine derivatives , it’s plausible that the compound could have multiple effects at the molecular and cellular levels. More research is needed to fully understand these effects.
Biochemical Analysis
Biochemical Properties
Ethyl thieno[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phospholipase C-gamma (PLC-γ), which is involved in cell signaling pathways . The interaction between this compound and PLC-γ can inhibit the enzyme’s activity, thereby affecting downstream signaling processes. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the cell cycle profile, leading to a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . These effects highlight the compound’s potential as an anticancer agent, as it can induce cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, the binding of this compound to PLC-γ inhibits the enzyme’s activity, leading to a disruption in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve significant biological activity. These findings underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl thieno[2,3-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction typically occurs in a high boiling point solvent like pyridine or ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thieno[2,3-b]pyridine derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl thieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing polyfunctionalized heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its use in creating drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the position of fusion, leading to distinct chemical properties.
Uniqueness
Ethyl thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific fusion of thiophene and pyridine rings, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
ethyl thieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDUMUSLKWQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428151 | |
Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-78-4 | |
Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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